BenchChemオンラインストアへようこそ!

Benzyl Nicotinate

Percutaneous Absorption Transdermal Drug Delivery Skin Permeability

Benzyl Nicotinate (CAS 94-44-0) is a GPR109A/B agonist with intermediate log P ~2.4, delivering a unique sustained topical vasodilation profile unmatched by methyl or hexyl nicotinate. Its well-characterized cutaneous blood flow kinetics, confirmed by laser Doppler flowmetry, make it the superior rubefacient for warming cosmetic/pharmaceutical formulations and a validated model compound for percutaneous absorption studies. Substituting other nicotinic acid esters alters onset, intensity, and duration of action. Procure ≥98% purity for reproducible, regulatory-compliant topical R&D.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 94-44-0
Cat. No. B1666781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl Nicotinate
CAS94-44-0
Synonymsenzyl nicotinate
nicotinic acid benzyl ester
nicotinic acid benzyl ester, hexafluorosilicate (2-) (2:1)
pyridine-3-carboxylic acid benzyl este
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CN=CC=C2
InChIInChI=1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
InChIKeyKVYGGMBOZFWZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / 1 kg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Nicotinate (CAS 94-44-0): A Topical Vasodilator and Rubefacient with Differentiated Pharmacokinetic and Physicochemical Properties


Benzyl nicotinate (CAS 94-44-0), the benzyl ester of nicotinic acid (niacin/vitamin B3), is a small-molecule (MW 213.23 g/mol) vasodilator and rubefacient primarily utilized in topical formulations to induce localized hyperemia [1]. It functions as an agonist at the GPR109A and GPR109B receptors in dermal Langerhans cells and keratinocytes, triggering vasodilation and increased cutaneous blood flow [2]. Unlike systemic vasodilators, its action is localized following dermal application, making it a tool compound for studying percutaneous absorption kinetics and for applications in cosmetics and topical therapeutics where a temporary increase in local circulation is desired [3].

Why Benzyl Nicotinate Cannot Be Simply Interchanged with Other Nicotinate Esters or Niacin in Topical Formulations


In the family of nicotinic acid esters, simple substitution based on cost or availability is scientifically unsound due to profound differences in physicochemical properties that dictate percutaneous absorption kinetics, metabolic fate, and resultant pharmacodynamic effect. Benzyl nicotinate's unique benzyl moiety confers a specific lipophilicity (log P ≈ 2.4) that sits between the more polar methyl/ethyl esters (which can bypass the stratum corneum too rapidly) and the highly lipophilic hexyl nicotinate (which partitions extensively into the stratum corneum) . This intermediate lipophilicity, combined with its distinct metabolism to nicotinic acid and its specific GPR109A/B receptor engagement, results in a unique temporal profile of vasodilation [1]. Consequently, substituting benzyl nicotinate with methyl nicotinate, hexyl nicotinate, or even niacin itself will yield a different onset, intensity, and duration of cutaneous blood flow response, invalidating any formulation that relies on its precise pharmacokinetic behavior [2].

Benzyl Nicotinate: Quantifiable Differentiation vs. In-Class Analogs for Scientific Selection


Intermediate Percutaneous Penetration Kinetics in Human Skin vs. Polar and Non-Polar Esters

Benzyl nicotinate exhibits an intermediate percutaneous absorption profile compared to its more polar (methyl/ethyl) and non-polar (hexyl) analogs. In vitro studies across hairless mouse skin showed that 80-90% of applied methyl and ethyl nicotinate (polar) rapidly penetrated the skin by effectively bypassing the stratum corneum, whereas benzyl nicotinate and hexyl nicotinate (non-polar) penetrated very slowly [1]. The slower, more controlled penetration of benzyl nicotinate is attributed to its higher affinity for the lipophilic stratum corneum, providing a more sustained local effect compared to the rapid, transient effect of the polar esters [2].

Percutaneous Absorption Transdermal Drug Delivery Skin Permeability

Distinct Pharmacological Effect Profile (Vasodilation) vs. Niacin in Human Skin

A clinical study in healthy human volunteers established a quantitative dose-effect relationship for nicotinic acid derivatives based on the unbound drug concentration at the site of action (C*). Methyl and hexyl nicotinate produced an identical, nearly sigmoidal effect/C* profile, while the profile for nicotinic acid itself was linear [1]. This demonstrates a fundamental difference in intrinsic pharmacological potency between the esters (including benzyl nicotinate, by class-level inference) and the parent acid. While all three drugs produced a comparable maximal vasodilation at similar C* values, the applied concentrations required to reach this C* differed by orders of magnitude .

Pharmacodynamics Topical Vasodilation Dose-Response Relationship

Superior Thermal Stability vs. Methyl and Ethyl Nicotinate on Silica Gel

A direct head-to-head stability study using thin-layer chromatography (TLC) and densitometry evaluated the chemical stability of nicotinic acid and its esters when heated on silica gel at 120°C for 1-7 hours. The study found that methyl nicotinate and ethyl nicotinate were the most unstable esters. In contrast, benzyl nicotinate (BNN), while not the most stable overall, was part of a group of esters with significantly higher stability than the methyl and ethyl variants [1].

Chemical Stability Formulation Science Shelf-Life

Quantifiable Vasodilation Kinetics in Human Skin for Precise Formulation Benchmarking

A clinical study in healthy volunteers established quantitative baseline data for the vasodilatory kinetics of benzyl nicotinate in a gel formulation on the forearm, as measured by laser Doppler flowmetry. The study recorded an increase in blood flow in both the superficial dermal plexus and deeper capillaries, providing a reproducible, time-dependent response curve [1]. This dataset serves as a critical benchmark against which new formulations or delivery systems (e.g., nanoemulsions, liposomes) can be compared to quantify improvements in onset time, peak intensity, or duration of action [2]. The study also established that redness and temperature are unreliable proxies for blood flow, underscoring the need for direct flow measurements [3].

Pharmacokinetics Laser Doppler Flowmetry Topical Drug Delivery

Enhanced Topical Bioavailability via Formulation with Penetration Enhancers (PE)

A study investigating nano-delivery systems for benzyl nicotinate (BN) found that while microemulsions and liposomes accelerate the rate of BN action compared to a classical hydrogel, the incorporation of penetration enhancers (PE) into a microemulsion significantly improves the effectiveness of BN action, as measured by skin oxygenation using EPR oximetry [1]. The study provided a mechanistic explanation: PE increased the fluidity of stratum corneum lipids, thereby facilitating greater BN penetration into the skin [2].

Formulation Optimization Nano-Delivery Systems Skin Oxygenation

Benzyl Nicotinate: Optimal Research and Industrial Application Scenarios Based on Quantifiable Evidence


Benchmarking Novel Topical Formulations and Transdermal Delivery Systems

Due to its well-characterized and quantifiable vasodilation kinetics in human skin (as established by laser Doppler flowmetry), benzyl nicotinate serves as an ideal model compound for evaluating the performance of new topical vehicles (e.g., microemulsions, liposomes, patches) or physical enhancement techniques (e.g., sonophoresis, iontophoresis). Researchers can directly compare the onset time, peak blood flow, and duration of action of their new system against the established baseline for a simple gel formulation [1]. This enables precise quantification of a new formulation's ability to enhance or modulate percutaneous absorption [2].

Developing Sustained-Release Topical Rubefacients for Musculoskeletal Pain

Benzyl nicotinate's intermediate lipophilicity (log P 2.4) and slower penetration profile, compared to rapidly absorbed polar esters like methyl nicotinate, make it a superior candidate for topical rubefacient formulations intended for sustained, localized hyperemia [1]. Industrial formulators can leverage this property to develop creams, gels, or patches that provide a more prolonged warming sensation and enhanced local blood flow for the management of muscle and joint discomfort, without the risk of rapid systemic clearance associated with more polar analogs [2].

Investigating GPR109A/B-Mediated Cutaneous Biology and Inflammation

As a confirmed agonist of the GPR109A and GPR109B receptors in dermal Langerhans cells and keratinocytes, benzyl nicotinate is a valuable pharmacological tool for dissecting the role of these receptors in cutaneous biology [1]. Its topical application allows for localized receptor activation, enabling researchers to study downstream effects on inflammation, immune cell trafficking, and epidermal homeostasis, distinct from systemic effects seen with oral niacin. This makes it a preferred reagent for dermatological research over non-specific rubefacients or other nicotinic acid derivatives with different receptor selectivity or metabolism [2].

Cosmetic Formulations for Enhanced Skin Microcirculation and Warming Effects

The combination of benzyl nicotinate's potent vasodilatory action and its superior thermal stability relative to methyl and ethyl nicotinate makes it a robust active ingredient for cosmetic products aiming to improve skin appearance through enhanced microcirculation [1]. Its stability profile ensures a longer shelf-life and more consistent performance in complex cosmetic matrices (e.g., emulsions, gels) subjected to temperature fluctuations during storage and use. Formulators can confidently use it to create warming massage creams, scalp treatments, or body firming products with a predictable, temporary redness and warming effect [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl Nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.